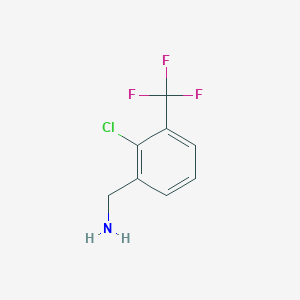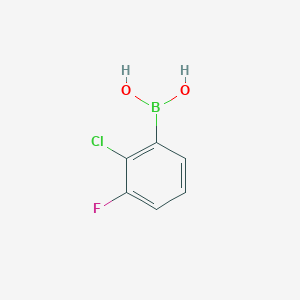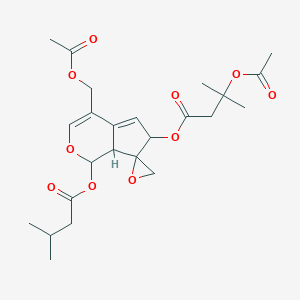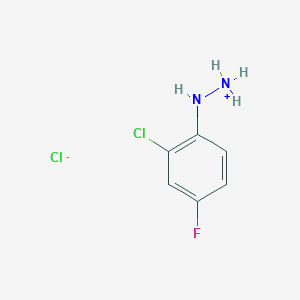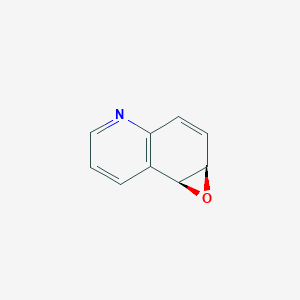
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The epoxide moiety of the compound is thought to play a crucial role in its biological activity by forming covalent bonds with the target molecules.
Biochemische Und Physiologische Effekte
Studies have shown that 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in various animal models. The compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neuronal cells from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- is its versatility in various laboratory experiments. It can be easily synthesized using simple and inexpensive reagents, and its biological activity can be easily evaluated using various assays. However, the compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)-. One of the most promising areas is the development of new drugs based on the compound's unique scaffold. Researchers are currently exploring the potential of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- as a lead compound for the development of new antitumor, antiviral, and anti-inflammatory drugs. Another future direction is the investigation of the compound's mechanism of action and its interaction with specific molecular targets. This could lead to a better understanding of the compound's biological activity and facilitate the development of more potent and selective drugs. Finally, researchers are also exploring the potential of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- as a material for various applications, such as catalysis and sensing.
Synthesemethoden
The synthesis of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- involves the reaction of 5,6-dihydroquinoline with a suitable oxidizing agent, such as m-chloroperbenzoic acid or hydrogen peroxide. The reaction proceeds via an epoxidation mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential as a novel scaffold for the development of new drugs targeting various diseases.
Eigenschaften
CAS-Nummer |
135096-21-8 |
|---|---|
Produktname |
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)- |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1aR,7bS)-1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m1/s1 |
InChI-Schlüssel |
DUTMSHWTRSUNIF-BDAKNGLRSA-N |
Isomerische SMILES |
C1=CC2=C(C=C[C@@H]3[C@H]2O3)N=C1 |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Synonyme |
Oxireno[f]quinoline,1a,7b-dihydro-,(1aR)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



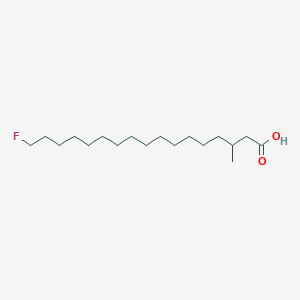
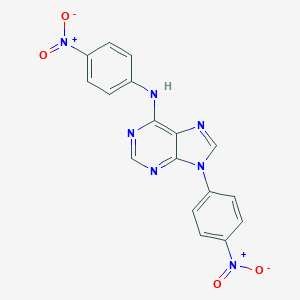
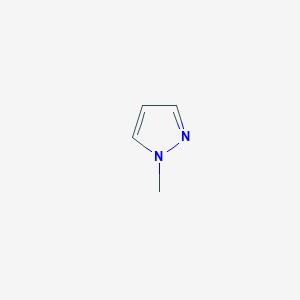
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
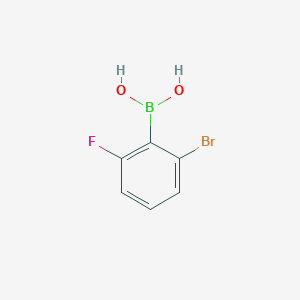

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

